molecular formula C21H22N6O4S B10860789 3-((5-Methoxy-4-(3-oxo-4-phenylpiperazin-1-yl)pyrimidin-2-yl)amino)benzenesulfonamide

3-((5-Methoxy-4-(3-oxo-4-phenylpiperazin-1-yl)pyrimidin-2-yl)amino)benzenesulfonamide

Cat. No.: B10860789
M. Wt: 454.5 g/mol
InChI Key: MHMPZSOMHQSWEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDD-1653 involves several key steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of CDD-1653 is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.

    Functional Group Modifications: The core structure is then modified by introducing various functional groups to improve its binding affinity and selectivity towards BMPR2.

Industrial Production Methods

Industrial production of CDD-1653 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CDD-1653 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its biological activity. It also participates in oxidation and reduction reactions during its synthesis and metabolic processes .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are various analogs of CDD-1653, each with slightly different functional groups that can affect its potency and selectivity .

Mechanism of Action

CDD-1653 exerts its effects by inhibiting the kinase activity of BMPR2. It reduces the ability of adenosine triphosphate to bind to the kinase domain of BMPR2, thereby affecting the phosphorylation of SMAD1, SMAD5, and SMAD8 transcription factors. These transcription factors play a key role in the bone morphogenetic protein signaling pathway, which regulates various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CDD-1653

CDD-1653 stands out due to its high selectivity and potency. It is more than 360-fold selective over activin receptor-like kinase 1 and inactive against other type 1 and type 2 transforming growth factor beta family kinases. This high degree of selectivity makes it a valuable tool for studying the bone morphogenetic protein signaling pathway and developing new therapeutic agents .

Properties

Molecular Formula

C21H22N6O4S

Molecular Weight

454.5 g/mol

IUPAC Name

3-[[5-methoxy-4-(3-oxo-4-phenylpiperazin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C21H22N6O4S/c1-31-18-13-23-21(24-15-6-5-9-17(12-15)32(22,29)30)25-20(18)26-10-11-27(19(28)14-26)16-7-3-2-4-8-16/h2-9,12-13H,10-11,14H2,1H3,(H2,22,29,30)(H,23,24,25)

InChI Key

MHMPZSOMHQSWEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1N2CCN(C(=O)C2)C3=CC=CC=C3)NC4=CC(=CC=C4)S(=O)(=O)N

Origin of Product

United States

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